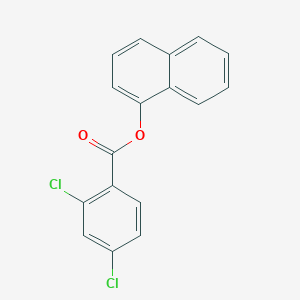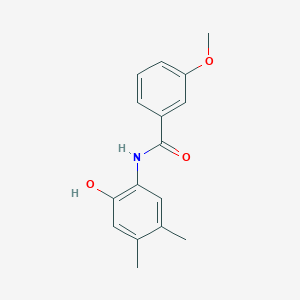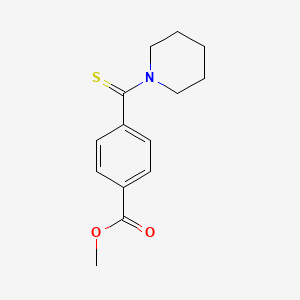![molecular formula C16H20N2O2S B5804502 ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate](/img/structure/B5804502.png)
ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate, also known as EDC or ethyl N,N-diallylcarbamothioate, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been developed as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells.
作用機序
The mechanism of action of ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and division. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the growth of the malaria parasite. ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes involved in inflammation.
実験室実験の利点と制限
Ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been extensively studied and its mechanism of action is relatively well understood. However, there are also limitations to its use in lab experiments. It has been shown to be toxic to normal cells at high concentrations, which limits its potential use in vivo. It is also relatively unstable and can degrade over time.
将来の方向性
There are a number of future directions for research on ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate. One area of research is the development of more stable derivatives of ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate that can be used in vivo. Another area of research is the development of more targeted delivery systems for ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate, such as nanoparticles or liposomes, that can increase its efficacy and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate and to identify other potential therapeutic targets for this compound.
合成法
Ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate is synthesized by the reaction of ethyl 4-aminobenzoate with carbon disulfide and sodium hydroxide to form ethyl 4-(diallylamino)benzoate. This compound is then reacted with thionyl chloride to form ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate has also been studied for its potential use in the treatment of other diseases, such as malaria, due to its ability to inhibit the growth of the malaria parasite.
特性
IUPAC Name |
ethyl 4-[bis(prop-2-enyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-4-11-18(12-5-2)16(21)17-14-9-7-13(8-10-14)15(19)20-6-3/h4-5,7-10H,1-2,6,11-12H2,3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZAOTIXGCFKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(diprop-2-en-1-ylcarbamothioyl)amino]benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-furylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5804421.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5804434.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804441.png)


![methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5804462.png)


![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5804470.png)
![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5804487.png)

![1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804516.png)
![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5804523.png)